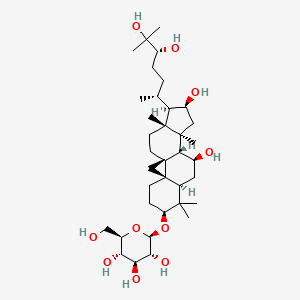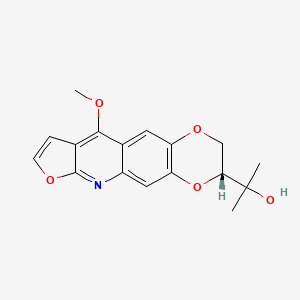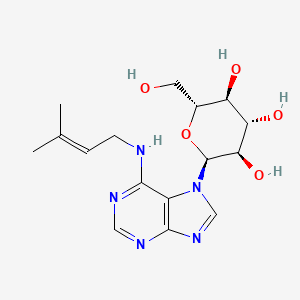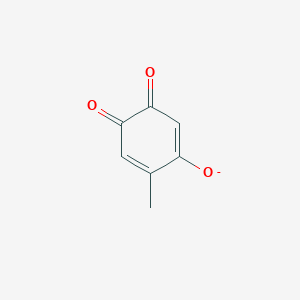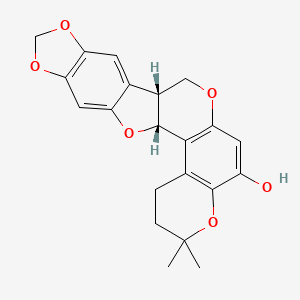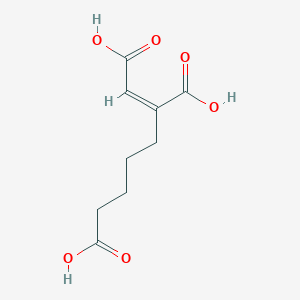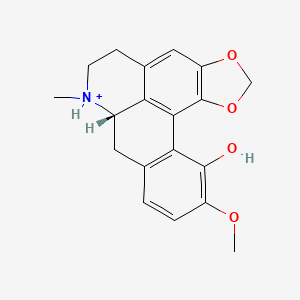![molecular formula C15H24 B1262597 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene is a natural product found in Cupressus sempervirens with data available.
Scientific Research Applications
Applications in Polymer Synthesis
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene has been investigated for its applications in the field of polymer synthesis. A study introduced a non-isocyanate route to renewable polyurethanes via polycondensation reactions of fatty acid-derived dimethyl dicarbamates and diols, catalyzed by compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This pathway is versatile and serves as a sustainable alternative for producing polyurethanes with molecular weights up to 25 kDa, characterized by methods like SEC, DSC, and NMR analysis (Unverferth et al., 2013).
In Organic Chemistry and Synthesis
The compound was also found to be beneficial in organic chemistry, specifically in the synthesis of polyfunctionalized cage compounds. It behaves as a masked bis-diene and undergoes purely pericyclic, three-step homodomino processes with diverse bis-dienophiles. This methodology, though having some limitations due to competitive side reactions, proved useful in the creation of compounds like 4-oxatricyclo[4.3.1.0(3,7)]dec-8-ene, and various tricyclo[5.3.1.0(3,8)]undec-9-ene derivatives (Giomi et al., 2000).
In Analytical Chemistry
The reactions between compounds like 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA) and strong N-bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been studied, showcasing the compound's role in analytical chemistry. These studies utilized techniques like UV–vis kinetic, high-resolution LSIMS, and 19F NMR to identify the products of these reactions, which include dimers and oligomers of PFPA, providing insights into their structural characteristics (Gierczyk et al., 2006).
properties
Product Name |
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,6S,7S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13-,14?,15+/m0/s1 |
InChI Key |
VLXDPFLIRFYIME-PLWLXLEKSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@H]3C1[C@@]2(CCC3C(C)C)C |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
synonyms |
alpha-copaene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



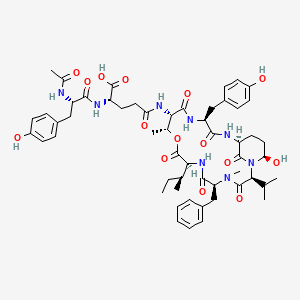
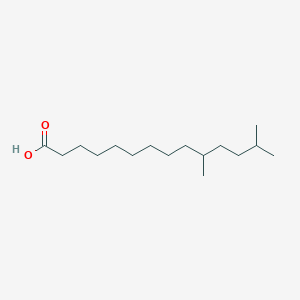
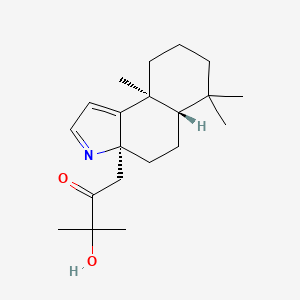
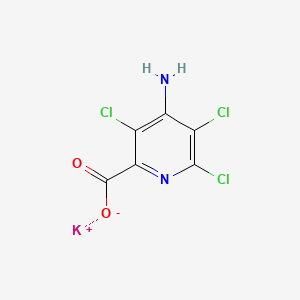
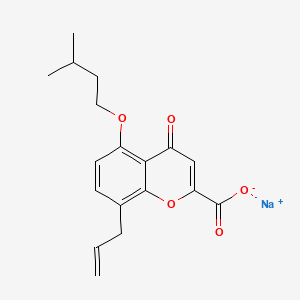
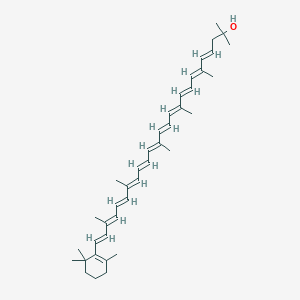
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
